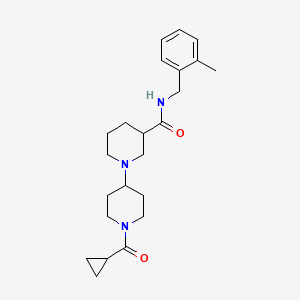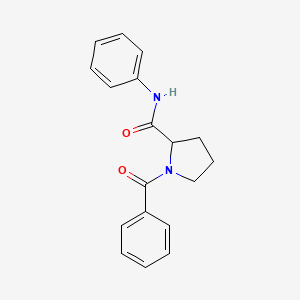
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mecanismo De Acción
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide acts as a competitive inhibitor of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission, leading to potential therapeutic effects in various neurological and psychiatric disorders. In addition, 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to have minimal effects on other neurotransmitter systems, suggesting a high degree of selectivity and specificity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for GABA-AT, as well as its ability to increase GABA levels in the brain. However, 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide also has limitations, including its relatively short half-life and potential for off-target effects at high concentrations.
Direcciones Futuras
For research on 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide include exploring its potential therapeutic effects in other neurological and psychiatric disorders, as well as investigating its mechanism of action and potential off-target effects. In addition, the development of more potent and selective GABA-AT inhibitors may lead to improved therapeutic options for patients with neurological and psychiatric disorders.
Métodos De Síntesis
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-methylbenzylamine, followed by the introduction of a cyclopropylcarbonyl group using a reagent such as cyclopropylcarbonyl chloride. The final product can be purified using techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and substance abuse. In preclinical studies, 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical trials have also demonstrated the safety and tolerability of 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in healthy volunteers and patients with epilepsy.
Propiedades
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-17-5-2-3-6-19(17)15-24-22(27)20-7-4-12-26(16-20)21-10-13-25(14-11-21)23(28)18-8-9-18/h2-3,5-6,18,20-21H,4,7-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHYAHSNUUANJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)


![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5973802.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5973825.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5973832.png)
![N-(4-methoxyphenyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B5973841.png)
![4-[2-(2-methylphenoxy)propanoyl]morpholine](/img/structure/B5973847.png)
![[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B5973851.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5973857.png)